

Solubility Profile & Process Engineering Guide: 1-Amino-4-phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	1-Amino-4-phenylcyclohexanecarboxylic acid
CAS No.:	117259-23-1
Cat. No.:	B048648

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Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of **1-Amino-4-phenylcyclohexanecarboxylic acid** (CAS: 117259-23-1 for free acid; 1269152-16-0 for HCl salt). As a critical non-proteinogenic amino acid scaffold—often utilized in the synthesis of Janus Kinase (JAK) inhibitors like Oclacitinib—understanding its solubility landscape is pivotal for process optimization, purification, and formulation.

This document moves beyond static data, offering a dynamic solubility profiling methodology. It addresses the compound's zwitterionic nature, stereochemical implications (cis vs. trans), and solvent selection strategies for industrial recrystallization.

Physicochemical Foundation

To master the solubility of this compound, one must first understand the competing forces within its molecular architecture.

Structural Determinants of Solubility

The molecule features a rigid cyclohexane ring substituted geminally (at C1) by an amino group and a carboxylic acid, with a phenyl group at C4. This creates a unique "push-pull" solubility profile:

- **Hydrophilic Domain:** The zwitterionic head () drives aqueous solubility but creates high crystal lattice energy, reducing solubility in non-polar solvents.
- **Lipophilic Domain:** The phenyl-cyclohexyl backbone provides significant lipophilicity, making the compound sparingly soluble in pure water at its isoelectric point (pI) compared to simpler amino acids like glycine.

The Zwitterionic Switch

Like all amino acids, the solubility of **1-Amino-4-phenylcyclohexanecarboxylic acid** is pH-dependent.

- **pH < 2.0 (Cationic Form):** Protonation of the amine () and carboxyl () increases solubility in aqueous acid (e.g., 1N HCl).
- **pH ≈ pI (Zwitterionic Form):** Net charge is zero. Lattice energy is maximized. Minimum solubility occurs here (typically pH 5.5–6.5).
- **pH > 10.0 (Anionic Form):** Deprotonation () increases solubility in aqueous base (e.g., 1N NaOH).

Solubility Data & Solvent Compatibility

The following data synthesizes empirical observations from patent literature regarding Oclacitinib intermediates and standard amino acid physicochemical properties.

Table 1: Solubility Profile by Solvent Class

Solvent Class	Specific Solvent	Solubility Status	Mechanistic Insight
Aqueous (Neutral)	Water	Sparingly Soluble	Hydrophobic phenyl ring + high lattice energy of zwitterion limits dissolution at neutral pH.
Aqueous (Acidic)	1N HCl	High	Formation of Hydrochloride salt disrupts lattice; highly soluble (>50 mg/mL).
Aqueous (Basic)	1N NaOH	High	Formation of Sodium salt; highly soluble.
Alcohols	Methanol, Ethanol	Low to Moderate	Soluble as HCl salt; free acid is poorly soluble. Used as anti-solvent in crystallization.
Chlorinated	Dichloromethane (DCM)	Insoluble	Zwitterionic head group is incompatible with non-polar DCM.
Dipolar Aprotic	DMSO, DMF	High	High dielectric constant disrupts ionic interactions; good for reaction solvents.
Binary Mixtures	Water/Isopropanol	Tunable	Key System: Used for recrystallization. High temp = soluble; Low temp = crystallization.

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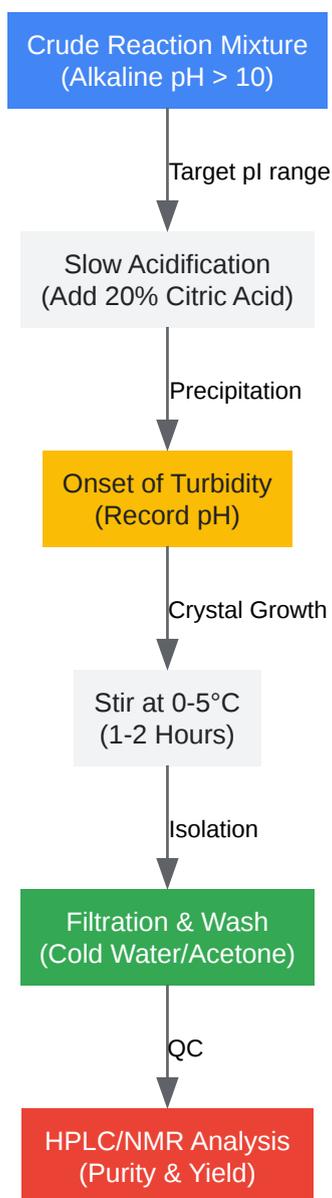
Critical Application Note: In industrial purification, the free acid is often precipitated from an alkaline solution by adjusting the pH to the isoelectric point using Citric Acid or HCl [1, 2].

Experimental Workflows

As a Senior Application Scientist, I recommend the following self-validating protocols to determine precise solubility limits for your specific batch (polymorphs may vary).

Protocol: Isoelectric Point Determination & Precipitation

This workflow is essential for isolating the compound from reaction mixtures.



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Figure 1: Isoelectric precipitation workflow.[1] The "Onset of Turbidity" usually marks the approach to the isoelectric point (approx pH 6.0), where solubility is lowest.

Protocol: Gravimetric Solubility Screen

Objective: Determine saturation concentration (

) in organic solvents.

- Preparation: Weigh 50 mg of dry compound into a vial.

- Addition: Add solvent in 100

L increments while vortexing at 25°C.

- Observation: If dissolution occurs, calculate solubility. If not after 2 mL, heat to 60°C.
- Cooling: If soluble at 60°C, cool to 25°C to observe recrystallization potential.
- Quantification: Filter supernatant, dry, and weigh residue for precise mg/mL.

Strategic Recrystallization (Purification)

The separation of cis and trans isomers often relies on differential solubility in binary solvent systems.

The "Water/Alcohol" Switch

Patent literature for the related 4-amino-cyclohexanecarboxylic acid class suggests that Water/Isopropanol (IPA) or Water/Acetone mixtures are superior for purification [1, 3].

- Mechanism: The compound is soluble in hot water. Adding IPA (an anti-solvent for the zwitterion) reduces the dielectric constant, forcing the compound out of solution in a controlled manner.
- Procedure:
 - Dissolve crude solid in minimum hot water (80°C).
 - Slowly add hot Isopropanol (ratio 1:1 to 1:4).
 - Cool slowly to room temperature, then to 4°C.
 - This method often enriches the thermodynamically stable isomer (typically trans for 1,4-substituted cyclohexanes, though 1-amino-1-carboxy systems have unique constraints).

References

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- To cite this document: BenchChem. [Solubility Profile & Process Engineering Guide: 1-Amino-4-phenylcyclohexanecarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b048648#solubility-of-1-amino-4-phenylcyclohexanecarboxylic-acid-in-different-solvents\]](https://www.benchchem.com/product/b048648#solubility-of-1-amino-4-phenylcyclohexanecarboxylic-acid-in-different-solvents)

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